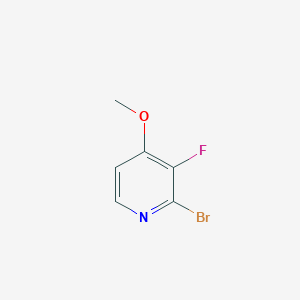

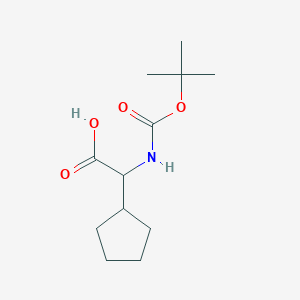

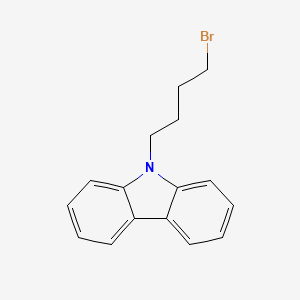

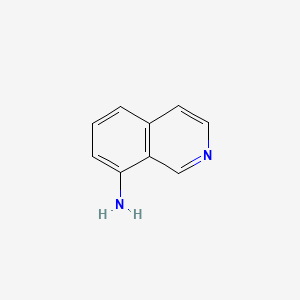

![molecular formula C14H12N2O B1282718 8-(Benzyloxy)imidazo[1,2-a]pyridine CAS No. 96428-16-9](/img/structure/B1282718.png)

8-(Benzyloxy)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

“8-(Benzyloxy)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C14H12N2O . It has a molecular weight of 224.26 . This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

The molecular structure of “8-(Benzyloxy)imidazo[1,2-a]pyridine” is represented by the InChI code 1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 . The SMILES string representation is C(Oc1cccn2ccnc12)c3ccccc3 .

Chemical Reactions Analysis

The reaction outcome of imidazo[1,2-a]pyridines is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

“8-(Benzyloxy)imidazo[1,2-a]pyridine” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, and a flash point . The index of refraction is 1.615, and the molar refractivity is 67.8±0.5 cm3 .

Wissenschaftliche Forschungsanwendungen

Materials Science

Imidazo[1,2-a]pyridine derivatives show promise in materials science due to their structural characteristics. They can be used in the development of new materials with specific properties for various applications .

Pharmaceutical Field

These compounds have a wide range of applications in medicinal chemistry, often referred to as a “drug prejudice” scaffold. They are explored for their potential as anti-cancer drugs and other therapeutic agents .

Optoelectronic Devices

Due to their luminescent properties, imidazo[1,2-a]pyridine derivatives are used in optoelectronic devices. They can serve as emitters for confocal microscopy and imaging .

Sensors

The unique chemical structure of these compounds makes them suitable for use in sensor technology, particularly in detecting various biological and chemical substances .

Anti-Cancer Drugs

Research has shown that imidazo[1,2-a]pyridine derivatives can be effective in cancer treatment, with ongoing studies to improve their potency and selectivity .

Organometallics

These derivatives are also utilized in the field of organometallic chemistry, contributing to the synthesis of complex molecules with potential industrial applications .

Natural Products

The structural motif of imidazo[1,2-a]pyridine is found in natural products, which can lead to the discovery of new compounds with various biological activities .

Biological Activity Studies

Imidazo[1,2-a]pyridine derivatives are constantly being developed due to their intriguing chemical structure and varied biological activity, making them significant in scientific research .

Wirkmechanismus

Target of Action

8-(Benzyloxy)imidazo[1,2-a]pyridine is a compound that has been recognized for its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been noted for their significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

It’s worth noting that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “8-(Benzyloxy)imidazo[1,2-a]pyridine”, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, future developments in this field are expected to focus on the pattern and position of the substitution .

Eigenschaften

IUPAC Name |

8-phenylmethoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-17-13-7-4-9-16-10-8-15-14(13)16/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJVMJRATISVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540639 | |

| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)imidazo[1,2-a]pyridine | |

CAS RN |

96428-16-9 | |

| Record name | 8-(Benzyloxy)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.